N-(4-bromo-3-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex small molecule characterized by a tricyclic diazatricyclo core, a brominated aromatic ring, and a sulfanyl acetamide side chain. The compound’s unique architecture includes:
- A 4-bromo-3-methylphenyl group, which may enhance electrophilicity and binding affinity via halogen bonding .
- A propyl substituent on the tricyclic system, which could influence lipophilicity and membrane permeability.
- A sulfanyl acetamide moiety, providing a thioether linkage that may modulate redox activity or enzyme inhibition .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-14-8-9-16(23)13(2)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXXFYXKACAEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions The process begins with the bromination of 3-methylphenyl to introduce the bromine atom at the 4-position This is followed by the formation of the benzofuro-pyrimidine core through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro-pyrimidine core, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for biochemical studies.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Tricyclic Core Modifications
Compounds sharing the tricyclic diazatricyclo framework but differing in substituents (e.g., alkyl chains, halogens) demonstrate how minor changes affect bioactivity. For example:
- Propyl vs. ethyl substituents : Longer alkyl chains (e.g., propyl) may enhance membrane permeability but reduce aqueous solubility, as observed in lipophilicity studies of tricyclic alkaloids .
- Bromo vs. chloro substitution : Bromine’s larger atomic radius and polarizability could strengthen halogen bonding with target proteins, as seen in kinase inhibitors .
Role of the Sulfanyl Acetamide Group
Thioether-containing analogs, such as cysteine protease inhibitors, often exhibit enhanced binding kinetics compared to oxygen-bridged counterparts due to sulfur’s nucleophilic reactivity . However, thioethers may also increase metabolic instability, a trade-off noted in drug design .
Computational and Experimental Comparison Strategies
Graph-Theoretical Methods
Advanced algorithms (e.g., graph isomorphism detection) enable precise comparisons of the compound’s tricyclic core with database entries, identifying analogs with shared pharmacophores . These methods are critical for avoiding false positives in virtual screening.
Lumping Strategies
Grouping the compound with structurally similar molecules (e.g., tricyclic sulfanyl acetamides) simplifies predictive modeling of properties like solubility or metabolic degradation . For instance, lumping reduces 13 reaction pathways to 5 when modeling degradation, streamlining computational workflows .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a bromo-substituted phenyl group and a diazatricyclo framework. Its structural formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
Structural Components
| Component | Description |
|---|---|
| Bromo Group | Enhances lipophilicity and biological activity. |
| Diazatricyclo Core | Provides structural rigidity and potential for multiple interactions with biological targets. |
| Sulfanyl Linkage | May facilitate interactions with thiol-containing biomolecules. |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were evaluated for their ability to inhibit cell proliferation in breast cancer MCF-7 cells and showed significant cytotoxicity with IC50 values in the low micromolar range .
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression, including cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and tumorigenesis .
- Induction of Apoptosis : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Molecular Docking Studies : In silico analyses indicate strong binding affinities to target proteins, suggesting potential multi-target effects that could enhance therapeutic efficacy .
Other Biological Activities
In addition to anticancer properties, the compound exhibits:
- Antioxidant Activity : It has been reported to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : The inhibition of COX and LOX enzymes also suggests potential use in managing inflammatory conditions .
Study 1: Evaluation of Cytotoxicity
A recent study evaluated the cytotoxic effects of N-(4-bromo-3-methylphenyl)-2-{6-oxo-5-propyl...} on various cancer cell lines, including MCF-7 and Hek293T cells.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 12.5 | Significant cytotoxicity |
| Hek293T | 25.0 | Moderate cytotoxicity |
Study 2: Enzyme Inhibition Profile
The compound was tested for its inhibitory effect on COX and LOX enzymes.
| Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|
| COX-2 | 15.0 | Competitive inhibition |
| LOX | 18.5 | Non-competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
